1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole
Description
Properties
IUPAC Name |
1-(2,3-dimethyl-6-nitrophenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-5-6-11(14(15)16)12(10(9)2)13-7-3-4-8-13/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWWQPKQMWEFPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])N2C=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201262065 | |
| Record name | 1H-Pyrrole, 1-(2,3-dimethyl-6-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201262065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427460-84-1 | |
| Record name | 1H-Pyrrole, 1-(2,3-dimethyl-6-nitrophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole, 1-(2,3-dimethyl-6-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201262065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Common Synthetic Routes to 1-(2,3-Dimethyl-6-nitrophenyl)-1H-pyrrole
Friedel-Crafts Acylation Followed by Pyrrole Formation
One approach involves Friedel-Crafts acylation to introduce the aryl group onto a pyrrole or its precursor, followed by cyclization steps. This method requires careful control due to the sensitivity of the nitro group and potential poly-substitution.
- Typically, an acyl chloride derived from the substituted phenyl compound is reacted with pyrrole under Lewis acid catalysis.
- The nitro group’s electron-withdrawing effect can influence the regioselectivity and reactivity.
- This method is classical but may require optimization to prevent over-acylation or degradation of the nitro substituent.
Paal-Knorr Pyrrole Synthesis Catalyzed by Lewis Acids
A widely used modern method for pyrrole synthesis is the Paal-Knorr condensation, which involves the reaction of 1,4-diketones with primary amines to form pyrroles.
- The reaction proceeds under mild conditions with various Lewis acid catalysts.
- Recent research highlights the use of magnesium iodide etherate (MgI2·OEt2) as an efficient catalyst for synthesizing N-substituted pyrroles, including those with aromatic amines bearing electron-withdrawing groups such as nitro substituents.
Table 1: Paal-Knorr Condensation Catalyzed by MgI2 Etherate (Selected Entries)
| Entry | Amine Substituent | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Aniline (C6H5NH2) | 2 | 93 | High yield, mild conditions |
| 9 | 4-Nitroaniline (4-NO2C6H4NH2) | 10 | 78 | Electron-withdrawing group slows reaction but good yield |
| 13 | 2-Aminopyridine (heterocyclic) | 2 | 92 | Good yield with heteroaryl amine |
- The reaction of 2,5-hexadione with aromatic amines bearing electron-withdrawing groups such as nitro substituents proceeds smoothly with moderate to good yields.
- The catalyst MgI2 etherate activates the diketone carbonyls, facilitating the cyclization to pyrroles under mild reflux in dichloromethane.
- Electron-donating substituents on the amine accelerate the reaction, while electron-withdrawing groups like nitro slow it but still provide acceptable yields.
Detailed Preparation Method Using MgI2 Etherate-Catalyzed Paal-Knorr Condensation
Reaction Setup
- Reactants: 2,5-hexadione (6 mmol) and the appropriate primary aromatic amine (5 mmol) bearing the 2,3-dimethyl-6-nitrophenyl substituent or a precursor amine.
- Catalyst: 3 mol% MgI2 etherate.
- Solvent: Dichloromethane (CH2Cl2).
- Conditions: Reflux for 8–10 hours, depending on substituent effects.
- Monitoring: Thin-layer chromatography (TLC) to track reaction progress.
Purification and Characterization
- After completion, solvent removal under reduced pressure.
- Purification by silica gel column chromatography using petroleum ether/ethyl acetate mixtures.
- Characterization by 1H NMR, FT-IR, and mass spectrometry confirms the structure.
Comparative Analysis of Catalysts for Pyrrole Synthesis
| Catalyst | Reaction Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| MgI2 etherate | Mild reflux in CH2Cl2 | 70–95 | Efficient, mild, tolerates various substituents including nitro |
| Ti(OiPr)4 | Stoichiometric, harsher | Moderate | More expensive and less convenient |
| Sc(OTf)3 | Lewis acid, harsher | Moderate | Requires careful handling |
| Bi(NO3)3·5H2O | Lewis acid, moderate conditions | Moderate | Less effective with electron-withdrawing groups |
MgI2 etherate stands out for its balance of mild conditions, good yields, and tolerance of sensitive groups like nitro substituents.
Data Table: Representative Yields for N-Substituted Pyrroles from Aromatic Amines
| Amine Substituent | Reaction Time (h) | Yield (%) | Comments |
|---|---|---|---|
| Phenyl (C6H5NH2) | 2 | 93 | Benchmark reaction |
| 3,4-Dimethoxyphenyl | 2 | 95 | Electron-donating, faster |
| 4-Ethoxyphenyl | 2 | 92 | Electron-donating, good yield |
| 4-Nitrophenyl | 10 | 78 | Electron-withdrawing, slower |
| 2-Aminopyridine (heterocyclic) | 2 | 92 | Good yield with heteroaryl amine |
Chemical Reactions Analysis
1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups under suitable conditions.
Scientific Research Applications
Chemical Properties and Reactivity
The molecular formula of 1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole is C₁₂H₁₂N₂O₂, with a molecular weight of 216.24 g/mol. The compound exhibits electrophilic characteristics due to the nitro group and nucleophilic properties from the pyrrole nitrogen. This dual nature facilitates various chemical reactions, including:
- Electrophilic aromatic substitution : The nitro group can participate in electrophilic reactions, making the compound reactive towards nucleophiles.
- Nucleophilic attacks : The nitrogen atom in the pyrrole ring can act as a nucleophile, engaging in reactions with electrophiles.
Pharmaceutical Applications
This compound has shown promise in pharmaceutical research due to its potential interactions with biological targets. Preliminary studies indicate that it may:
- Act as an enzyme inhibitor : Its structure allows it to bind to active sites of enzymes, potentially inhibiting their function.
- Interact with cellular signaling proteins : This interaction could influence various cellular pathways, leading to therapeutic applications in disease modulation.
Materials Science Applications
In materials science, the compound's unique properties make it suitable for:
- Organic electronics : Due to its electronic properties, it can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
- Polymer synthesis : The compound can serve as a monomer or additive in polymer formulations, enhancing material properties such as conductivity or mechanical strength.
Case Studies and Research Findings
Recent studies have begun to explore the applications of this compound:
- Study on enzyme inhibition : Research has shown that derivatives of pyrrole compounds can inhibit specific enzymes involved in cancer pathways. Further studies on this compound could elucidate similar mechanisms.
- Organic electronic devices : Experimental setups have demonstrated the use of pyrrole derivatives in enhancing the performance of OLEDs. The specific electronic properties of this compound could lead to advancements in device efficiency.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole involves its interaction with molecular targets such as enzymes and receptors. The nitro group and the pyrrole ring play crucial roles in its reactivity and binding affinity. The compound may exert its effects by inhibiting or activating specific pathways, leading to desired biological outcomes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a broader class of nitrophenyl-pyrrole derivatives. Key structural analogs include:
(a) 1-(3-Nitro-1-naphthalenyl)-1H-pyrrole (6b)
- Structure : Nitro group at the 3-position of a naphthalene ring fused to pyrrole.
- Synthesis : Synthesized via polar Diels-Alder reactions at 120°C, yielding regioisomers in a 6:1 ratio (73% yield) .
- Key Differences : The naphthalene backbone increases aromaticity and conjugation compared to the target compound’s dimethyl-substituted phenyl group.
(b) Ethyl 1-(3-Cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methyl-5-(3-nitrophenyl)pyrrole-3-carboxylate
- Structure: Features a 3-nitrophenyl group, cyano, and ester functionalities.
- Physical Properties: Melting point = 203–205°C; IR peaks at 2216 cm⁻¹ (C≡N), 1678 cm⁻¹ (C=O), and 1533/1346 cm⁻¹ (NO₂) .
- Key Differences: Additional functional groups (ester, cyano) enhance polarity and reactivity compared to the target compound.
(c) 1-(3-Bromophenyl)-1H-pyrrole
- Structure : Bromine substituent at the 3-position of the phenyl ring.
- Molecular Weight : 222.08 g/mol .
- Key Differences : Bromine’s electron-withdrawing effect is weaker than nitro, and its larger atomic size increases steric hindrance.
Spectroscopic and Physical Properties
*Inferred from nitro-group vibrations in analogous compounds.
Electronic and Steric Effects
- Nitro vs. Bromo Substituents: The nitro group in the target compound strongly withdraws electrons, reducing pyrrole’s electron density and directing electrophilic attacks to specific positions.
Biological Activity
1-(2,3-Dimethyl-6-nitrophenyl)-1H-pyrrole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including data tables and case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2,3-dimethyl-6-nitroaniline with pyrrole derivatives. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the compound.
Antibacterial Activity
This compound exhibits notable antibacterial properties. Research indicates that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for this compound are comparable to established antibiotics.
| Compound | Bacterial Strain | MIC (μg/mL) | Reference Compound MIC (μg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 12.5 | Ciprofloxacin 2 |
| Escherichia coli | 10 | Ciprofloxacin 2 |
This table summarizes the antibacterial efficacy of the compound compared to a standard antibiotic.
Antifungal Activity
In addition to antibacterial properties, this pyrrole derivative has shown antifungal activity against pathogens such as Candida albicans and Aspergillus niger . The antifungal activity is measured through similar MIC evaluations.
The antibacterial mechanism of this compound is believed to involve the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. This action disrupts cellular processes leading to bacterial cell death .
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrrole derivatives, highlighting their potential in drug development:
- Antimicrobial Evaluation : A study evaluated various pyrrole derivatives, including this compound, demonstrating significant antibacterial activity against multiple strains with MIC values ranging from 10 to 20 μg/mL .
- Anti-inflammatory Properties : Certain derivatives showed anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro. This suggests that compounds related to this compound may also possess therapeutic potential in inflammatory diseases .
- Cytotoxicity Studies : Research on the cytotoxic effects of this compound indicates a selective toxicity towards cancer cell lines while sparing normal cells, making it a candidate for further development in cancer therapy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole?
- Methodological Answer : The synthesis of substituted pyrroles typically involves multi-step organic reactions. For example, nitrophenyl-substituted pyrroles can be synthesized via cyclocondensation reactions or cross-coupling strategies (e.g., Suzuki-Miyaura coupling) to introduce aromatic substituents. Key steps include nitro-group preservation under reducing conditions and regioselective alkylation. Characterization often relies on -NMR to confirm substitution patterns, as seen in analogous compounds where coupling constants (e.g., ) validate pyrrole ring formation .
Q. Which spectroscopic techniques are critical for characterizing the structural and electronic properties of this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR are essential for verifying substituent positions and electronic environments. For instance, aromatic protons in nitroaryl-pyrroles exhibit distinct splitting patterns (e.g., doublets of doublets) due to conjugation effects .
- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions. Bond lengths (e.g., C–N: ~1.33 Å) and angles (e.g., C–C–N: ~120°) confirm hybridization and resonance stabilization .
- UV-Vis Spectroscopy : Useful for studying electronic transitions, particularly the nitro group's and absorptions, which influence photochemical behavior .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields or regioselectivity during pyrrole functionalization?
- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., steric vs. electronic effects). A systematic approach includes:
- Design of Experiments (DoE) : Varying catalysts (e.g., Pd vs. Cu), solvents (polar vs. nonpolar), and temperatures to map optimal conditions.
- Computational Modeling : Density Functional Theory (DFT) calculations predict regioselectivity by analyzing transition-state energies and charge distributions .
- In Situ Monitoring : Techniques like HPLC or reaction calorimetry track intermediate formation, aligning empirical data with mechanistic hypotheses .
Q. What intermolecular interactions dominate the crystal packing of nitroaryl-pyrroles, and how do they influence solid-state properties?
- Methodological Answer : Hirshfeld surface analysis (e.g., for (4-nitrophenyl)methyl dihydropyrrole derivatives) reveals dominant interactions:
- C–H···O/N Hydrogen Bonds : Stabilize layers via nitro-group participation (O···H contacts: ~2.5 Å) .
- π-π Stacking : Aromatic rings align with centroid distances of ~3.6 Å, enhancing thermal stability.
- Van der Waals Forces : Methyl and nitro groups contribute to close-packing efficiency (~70% of Hirshfeld surfaces). These interactions guide crystal engineering for materials with tailored melting points or solubility .
Q. How can theoretical frameworks guide the design of derivatives with enhanced bioactivity or catalytic potential?
- Methodological Answer :
- Conceptual DFT : Calculate Fukui indices to identify nucleophilic/electrophilic sites for targeted functionalization.
- Molecular Docking : Predict binding affinities of nitroaryl-pyrroles with biological targets (e.g., enzyme active sites) by simulating steric and electronic complementarity .
- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing nitro groups) with experimental outcomes (e.g., antimicrobial activity in analogous quinoxaline derivatives) .
Methodological Considerations
- Experimental Design : Use embedded mixed-methods frameworks (quantitative yield optimization + qualitative mechanistic analysis) to address multi-faceted research questions .
- Data Validation : Cross-reference crystallographic data (CCDC references) and spectral libraries to mitigate instrumentation biases .
- Ethical Compliance : Adhere to safety protocols for nitro compounds (e.g., PPE for inhalation/contact risks, as outlined in SDS guidelines) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
